5-(Trifluoromethyl)benzofuran-3(2H)-one
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Overview
Description
5-(Trifluoromethyl)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(Trifluoromethyl)phenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
5-(Trifluoromethyl)benzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-viral and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the trifluoromethyl group.
5-Methylbenzofuran-3(2H)-one: A similar compound with a methyl group instead of a trifluoromethyl group.
5-Chlorobenzofuran-3(2H)-one: A similar compound with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
5-(Trifluoromethyl)benzofuran-3(2H)-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCMRNXVRDAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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